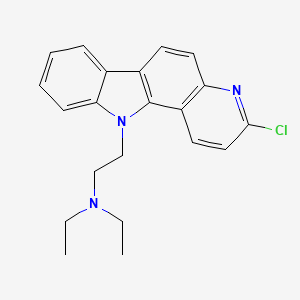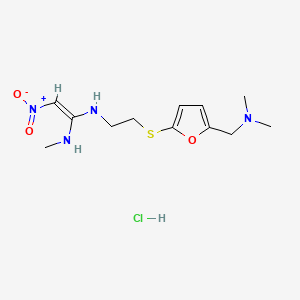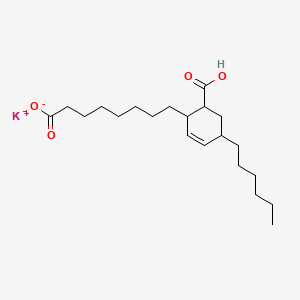
Potassium 6-carboxy-4-hexylcyclohex-2-ene-1-octanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium 6-carboxy-4-hexylcyclohex-2-ene-1-octanoate is a chemical compound with the molecular formula C21H34K2O4. It is known for its unique structure, which includes a cyclohexene ring substituted with carboxyl and hexyl groups, and an octanoate chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 6-carboxy-4-hexylcyclohex-2-ene-1-octanoate typically involves the reaction of cyclohexene derivatives with appropriate carboxylating agents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or platinum complexes to facilitate the carboxylation process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to specific temperatures to ensure complete reaction. The product is then purified using techniques such as crystallization or chromatography to obtain the desired purity and yield .
Chemical Reactions Analysis
Types of Reactions
Potassium 6-carboxy-4-hexylcyclohex-2-ene-1-octanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where the carboxyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions often require nucleophiles like amines or thiols under basic or acidic conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes. Substitution reactions result in the formation of new compounds with different functional groups .
Scientific Research Applications
Potassium 6-carboxy-4-hexylcyclohex-2-ene-1-octanoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Potassium 6-carboxy-4-hexylcyclohex-2-ene-1-octanoate involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Potassium 5-carboxy-4-hexylcyclohex-2-ene-1-octanoate
- Potassium 6-carboxy-4-hexylcyclohex-2-ene-1-decanoate
- Potassium 6-carboxy-4-hexylcyclohex-2-ene-1-hexanoate
Uniqueness
Potassium 6-carboxy-4-hexylcyclohex-2-ene-1-octanoate is unique due to its specific structural features, which confer distinct chemical and physical properties. Its combination of a cyclohexene ring with carboxyl and hexyl groups, along with an octanoate chain, makes it particularly versatile for various applications .
Properties
CAS No. |
68630-89-7 |
|---|---|
Molecular Formula |
C21H35KO4 |
Molecular Weight |
390.6 g/mol |
IUPAC Name |
potassium;8-(6-carboxy-4-hexylcyclohex-2-en-1-yl)octanoate |
InChI |
InChI=1S/C21H36O4.K/c1-2-3-4-8-11-17-14-15-18(19(16-17)21(24)25)12-9-6-5-7-10-13-20(22)23;/h14-15,17-19H,2-13,16H2,1H3,(H,22,23)(H,24,25);/q;+1/p-1 |
InChI Key |
NHPWFESLAMBYTE-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCC1CC(C(C=C1)CCCCCCCC(=O)[O-])C(=O)O.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


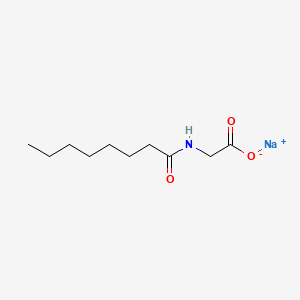
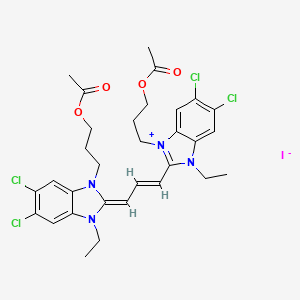
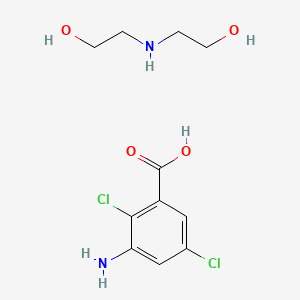
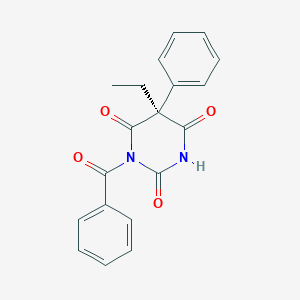
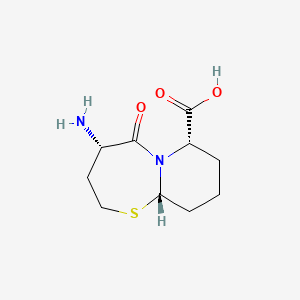


![[(3S,3aR,6S,6aS)-3-[3-(4-acetamidophenoxy)propylamino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B15191249.png)
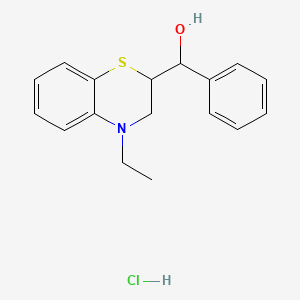

![2-[bis(2-hydroxyethyl)amino]ethanol;3-[(2E,4Z,6E)-5-methylocta-2,4,6-trien-4-yl]-4-[(E)-prop-1-enyl]oxolane-2,5-dione](/img/structure/B15191272.png)
